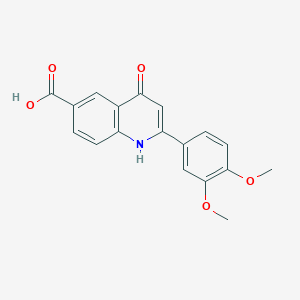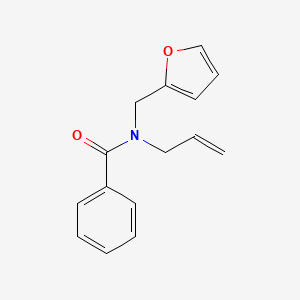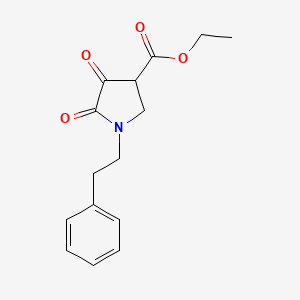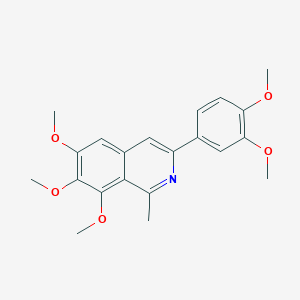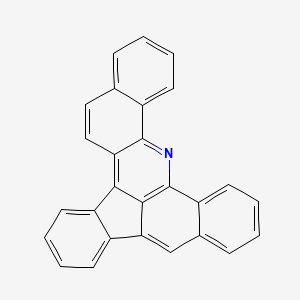![molecular formula C21H17NO2 B12903419 2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl- CAS No. 647841-84-7](/img/structure/B12903419.png)
2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .
Applications De Recherche Scientifique
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Furo[3,2-c]quinoline: Exhibits significant biological activities, including antimalarial and anti-inflammatory effects
Uniqueness
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
647841-84-7 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3 |
Clé InChI |
VNILVOASRWCLRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


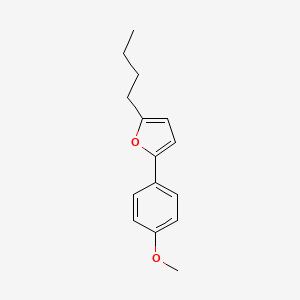
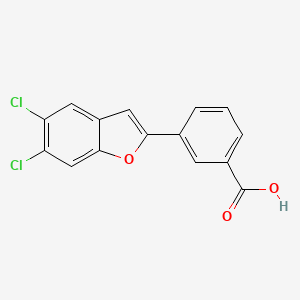
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
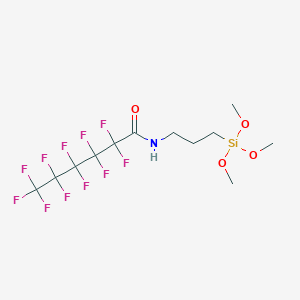
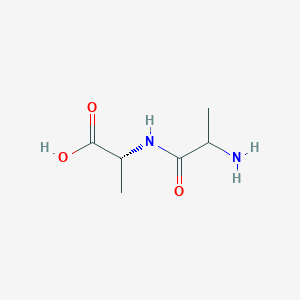
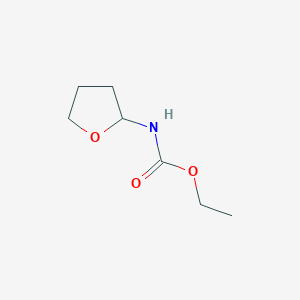
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)

